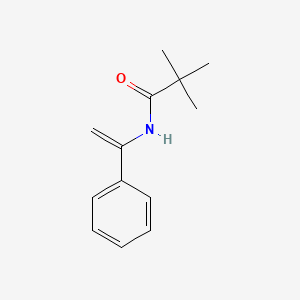![molecular formula C6H11NO3 B14363440 2-[Ethyl(formyl)amino]ethyl formate CAS No. 93625-19-5](/img/structure/B14363440.png)
2-[Ethyl(formyl)amino]ethyl formate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Ethyl(formyl)amino]ethyl formate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is formed when ethanol reacts with formic acid, resulting in a structure that includes both an ethyl group and a formyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Ethyl(formyl)amino]ethyl formate typically involves the esterification of ethanol with formic acid. This reaction can be catalyzed by acids such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for the efficient mixing of reactants and the removal of the product, which helps in achieving high yields and purity. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-[Ethyl(formyl)amino]ethyl formate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the formyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Amines and other substituted esters
Aplicaciones Científicas De Investigación
2-[Ethyl(formyl)amino]ethyl formate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of perfumes, flavoring agents, and as a solvent in industrial processes.
Mecanismo De Acción
The mechanism of action of 2-[Ethyl(formyl)amino]ethyl formate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release formic acid and ethanol, which can then participate in various biochemical pathways. The formyl group can also interact with nucleophiles, leading to the formation of new compounds with potential biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl formate: An ester formed from ethanol and formic acid, similar in structure but without the formyl group.
Methyl formate: An ester formed from methanol and formic acid, with a simpler structure.
Ethyl acetate: An ester formed from ethanol and acetic acid, commonly used as a solvent.
Uniqueness
2-[Ethyl(formyl)amino]ethyl formate is unique due to the presence of both an ethyl group and a formyl group, which allows it to participate in a wider range of chemical reactions compared to simpler esters. This dual functionality makes it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
93625-19-5 |
|---|---|
Fórmula molecular |
C6H11NO3 |
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
2-[ethyl(formyl)amino]ethyl formate |
InChI |
InChI=1S/C6H11NO3/c1-2-7(5-8)3-4-10-6-9/h5-6H,2-4H2,1H3 |
Clave InChI |
OVXXKHMDHLZQRL-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCOC=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(1-Azaspiro[5.5]undec-7-en-1-yl)ethan-1-one](/img/structure/B14363370.png)
![Spiro[indene-1,5'-indeno[1,2-b]pyridin]-3(2H)-one](/img/structure/B14363374.png)
![2-[2-(Naphthalen-1-yl)prop-1-en-1-yl]-1-phenylquinolin-1-ium perchlorate](/img/structure/B14363379.png)
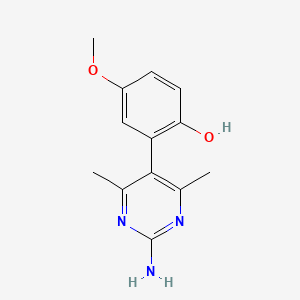
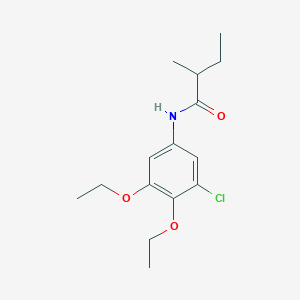


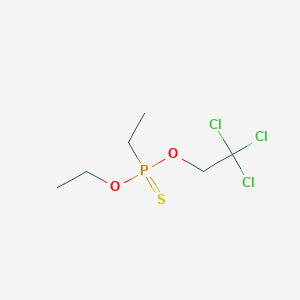

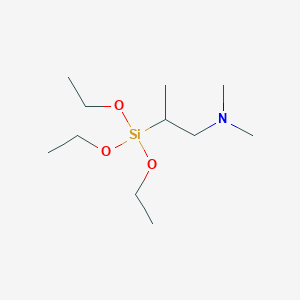

![Ethyl cyano[(2,4-dinitrophenyl)sulfanyl]acetate](/img/structure/B14363421.png)
